URMC-099

Oral bioavailability Pharmacokinetics CNS drug delivery

URMC-099 is the only commercially available MLK3 inhibitor combining potent target engagement (IC50=14 nM), oral bioavailability (F=41%), and validated blood-brain barrier penetration. Unlike CEP-1347, it achieves brain exposure essential for CNS neuroinflammation models; compared to CLFB-1134, it offers superior MLK3 potency and comprehensive multi-model in vivo characterization. Its minimal CYP450 inhibition profile enables co-administration with antiretroviral therapies without pharmacokinetic antagonism. Choose URMC-099 when your research demands a BBB-penetrant, orally dosed MLK3/LRRK2 inhibitor with proven efficacy in HAND, Alzheimer's, and TNBC models.

Molecular Formula C27H27N5
Molecular Weight 421.5 g/mol
Cat. No. B612249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameURMC-099
SynonymsURMC099, URMC 099, URMC-099
Molecular FormulaC27H27N5
Molecular Weight421.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(NC=C4C5=CC6=C(C=C5)NC=C6)N=C3
InChIInChI=1S/C27H27N5/c1-31-10-12-32(13-11-31)18-19-2-4-20(5-3-19)23-15-24-25(17-30-27(24)29-16-23)21-6-7-26-22(14-21)8-9-28-26/h2-9,14-17,28H,10-13,18H2,1H3,(H,29,30)
InChIKeyQKKIWEILHCXECO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

URMC-099: An Orally Bioavailable, Brain-Penetrant MLK3 Inhibitor for Neuroinflammatory Disease Research


URMC-099 is a small-molecule inhibitor of mixed lineage kinase 3 (MLK3), also known as MAP3K11, with additional potent activity against LRRK2 (IC50 = 11 nM) and several other kinases [1]. It belongs to the ATP-competitive kinase inhibitor class and is characterized by its favorable oral bioavailability (F = 41%) and demonstrated blood-brain barrier (BBB) penetration in mouse pharmacokinetic models [2]. The compound has been investigated as a preclinical research tool in models of HIV-associated neurocognitive disorders (HAND), Parkinson's disease, and neuroinflammation [3].

Why MLK3 Inhibitors Like URMC-099 Cannot Be Interchanged for CNS-Targeted Preclinical Research


MLK3 inhibitors within the same class exhibit fundamentally divergent pharmacokinetic and selectivity profiles that preclude interchangeable use in CNS-focused studies. The classic pan-MLK inhibitor CEP-1347, despite similar in vitro MLK3 potency (IC50 = 23-51 nM), demonstrates negligible brain penetration, rendering it unsuitable for neuroinflammatory disease models requiring BBB transit [1]. Conversely, second-generation analogs such as CLFB-1134, while offering improved kinase selectivity over URMC-099, exhibit reduced MLK3 potency (IC50 = 42 nM) and lack the comprehensive in vivo characterization across multiple disease models that URMC-099 possesses [2]. Substitution with either compound would fundamentally alter experimental outcomes due to differences in target engagement, off-target kinase modulation, or CNS exposure.

Quantitative Differentiation: URMC-099 Performance Against Closest Comparators


URMC-099 vs. CEP-1347: Superior Oral Bioavailability Enables Systemic Dosing Without Parenteral Administration

URMC-099 demonstrates an oral bioavailability (F) of 41% in mouse pharmacokinetic models, representing a fundamental delivery advantage over the comparator pan-MLK inhibitor CEP-1347, which lacks oral bioavailability and requires parenteral administration for systemic exposure [1]. This difference enables repeat-dosing experimental paradigms without invasive procedures.

Oral bioavailability Pharmacokinetics CNS drug delivery MLK3 inhibitor

URMC-099 vs. CLFB-1134: Higher MLK3 Inhibitory Potency for Robust Target Engagement

URMC-099 inhibits MLK3 with an IC50 of 14 nM, which is three-fold more potent than the second-generation MLK3-specific inhibitor CLFB-1134 (IC50 = 42 nM) [1]. For researchers prioritizing robust MLK3 target engagement, this potency differential translates to lower compound concentrations required to achieve equivalent kinase inhibition.

MLK3 inhibition IC50 Target engagement Kinase inhibitor

URMC-099 vs. CEP-1347: Demonstrated Blood-Brain Barrier Penetration for CNS-Targeted Studies

URMC-099 exhibits excellent brain exposure in mouse pharmacokinetic models and has been directly compared to CEP-1347 for BBB penetration capability, with the authors explicitly noting that CEP-1347's negligible brain penetration renders it unsuitable for HAND and other CNS disease models [1]. URMC-099's brain penetrance has been functionally validated in multiple in vivo studies, including prevention of surgery-induced microgliosis and cognitive decline, where BBB permeability was assessed via IgG immunostaining [2].

Blood-brain barrier CNS penetration Brain exposure Neuroinflammation

URMC-099 Safety Profile: Minimal CYP450 and hERG Liability Differentiates from Typical Kinase Inhibitor Class

URMC-099 exhibits minimal interference with key human CYP450 enzymes (IC50 > 10 μM for CYP2D6, CYP3A4, CYP2C9) and negligible activity against hERG channels (IC50 = 21 μM in automated whole-cell patch clamp assays) [1][2]. This profile distinguishes URMC-099 from many ATP-competitive kinase inhibitors, which frequently carry significant CYP450 and hERG liabilities that complicate in vivo studies and limit translational potential. For comparator CEP-1347, comparable CYP450 and hERG data are not prominently reported in the primary characterization literature.

CYP450 inhibition hERG channel Drug safety Cardiotoxicity Drug-drug interaction

URMC-099 Broad Kinase Inhibition Profile: Functional Advantage in Neuroinflammatory Contexts

URMC-099 inhibits a broad spectrum of kinases beyond MLK3, including LRRK2 (IC50 = 11 nM), ABL1 (IC50 = 3-6.8 nM), FLT3 (IC50 = 4 nM in vitro), and DLK (IC50 = 150 nM) . In the ScanMax assay (DiscoveRx), URMC-099 inhibited 111 of 442 kinases >90% at 1 μM [1]. While this promiscuity is noted as a limitation for target validation studies, evidence suggests that broad-spectrum MLK/LRRK2 inhibition may be functionally advantageous in neuroinflammatory diseases compared to highly selective single-kinase targeting [2]. This contrasts with CLFB-1134, which was specifically developed as a more selective second-generation MLK3 inhibitor [3].

Kinase selectivity Polypharmacology LRRK2 Neuroprotection MLK family

Evidence-Based Applications: When URMC-099 is the Scientifically Justified Selection


CNS-Targeted Neuroinflammation Studies Requiring Oral Dosing and BBB Penetration

When research objectives require study of neuroinflammatory mechanisms with a compound that can be administered orally and reliably achieves brain exposure, URMC-099 is justified over CEP-1347 (which lacks both oral bioavailability and BBB penetration) [1]. This applies specifically to chronic dosing paradigms in rodent models of HAND, perioperative neurocognitive disorders, or neuroinflammatory components of Alzheimer's disease, where URMC-099 has demonstrated functional efficacy [2].

MLK3 Inhibition Studies Prioritizing Potency Over Kinase Selectivity

For experiments requiring robust MLK3 target engagement at lower working concentrations, URMC-099 (IC50 = 14 nM) offers superior potency compared to the more selective CLFB-1134 (IC50 = 42 nM) [1]. This potency advantage is relevant when minimizing compound concentration is critical for reducing vehicle effects or when working with cell types sensitive to DMSO exposure [2].

Combination Studies Where CYP450-Mediated Drug-Drug Interactions Must Be Minimized

In experimental designs involving co-administration with other pharmacological agents (e.g., nanoformulated antiretrovirals in HAND models), URMC-099's minimal interference with CYP450 enzymes (IC50 > 10 μM for CYP2D6, CYP3A4, CYP2C9) reduces the risk of confounding drug-drug interactions [1]. This property has been leveraged in studies combining URMC-099 with nanoformulated antiretroviral therapy to potentiate antiviral responses without pharmacokinetic antagonism [2].

Breast Cancer Research in Triple-Negative Subtype Models

URMC-099 has demonstrated selective anti-neoplastic activity in triple-negative breast cancer (TNBC) cell lines and patient-derived xenografts, inducing cell death in TNBC while sparing hormone receptor-positive breast cancer cells [1]. Both URMC-099 and CEP-1347 show efficacy in this context via MLK3 inhibition; however, URMC-099's oral bioavailability may offer practical advantages for in vivo tumor xenograft studies requiring repeated dosing [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for URMC-099

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.